molecular formula C18H17Cl2NO2 B1359598 2,5-Dichloro-3'-morpholinomethyl benzophenone CAS No. 898792-22-8

2,5-Dichloro-3'-morpholinomethyl benzophenone

Cat. No. B1359598
M. Wt: 350.2 g/mol
InChI Key: DXHKURVKQCMRLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of a polyheterocyclic compound involving morpholine and benzophenone derivatives . Similarly, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a starting agent through bromination, amination, cyclization, and acidification indicates a complex synthesis pathway that could be analogous to the synthesis of 2,5-Dichloro-3'-morpholinomethyl benzophenone .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-Dichloro-3'-morpholinomethyl benzophenone can be characterized using various spectroscopic techniques such as NMR, FT-IR, and HRMS . The solid-state structures of solvates of a morpholine-containing compound have been analyzed, indicating that the morpholine moiety can influence the overall conformation of the molecule .

Chemical Reactions Analysis

The reactivity of morpholine with electron acceptors has been studied, suggesting that morpholine can form complexes through electron donor-acceptor interactions . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development implies that such compounds can participate in biological interactions and possess potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For instance, the influence of solvent properties on the kinetics of proton-transfer complexes involving morpholine has been discussed . The physicochemical properties of heterocycles structurally related to benzophenone have been elucidated through cyclic voltammetry and UV-vis spectra .

Scientific Research Applications

Photochemical Properties and Applications

2,5-Dichloro-3'-morpholinomethyl benzophenone (BP) exhibits unique photochemical properties, particularly useful in biological and bioorganic chemistry, as well as material science. Upon excitation, BP forms a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent formation of stable covalent C-C bonds. This property facilitates various applications, including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity to water, stability in ambient light, and easy excitation at 365 nm enhance its practicality. The availability of BP-containing building blocks and reagents further promotes its widespread use (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Applications in Polymer Science

In polymer science, 2,5-Dichloro-3'-morpholinomethyl benzophenone derivatives are key in synthesizing high molecular weight polymers. These polymers, synthesized via nickel-catalyzed coupling polymerization, display remarkable organosolubility and thermal stability. Post-sulfonation of these polymers introduces sulfonic acid moieties, contributing to high proton conductivity, a critical attribute for applications like proton exchange membranes in fuel cells (Ghassemi & Mcgrath, 2004).

Applications in Antitumor Research

Morpholino and thiomorpholino benzophenone derivatives, including 2,5-Dichloro-3'-morpholinomethyl benzophenone, have been studied for their antitumor activities. These compounds exhibit potent cytotoxicity against specific leukemia and lung carcinoma cells, with some derivatives showing significant antitumor effects in animal models. This highlights the potential of BP derivatives in the development of anticancer drugs (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Environmental and Toxicological Studies

Environmental and toxicological studies of benzophenone derivatives, including BP, focus on their presence in aquatic environments and potential impacts on human health. Research on BP-3, a derivative of BP, shows its widespread use as a sunscreen agent, raising concerns about its penetration into skin and environmental persistence. Studies on BP-3's stability, transformation, and toxicity in water treatment processes are crucial for understanding its environmental impact and guiding regulations on its use (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).

Safety And Hazards

The specific safety and hazard information for 2,5-Dichloro-3’-morpholinomethyl benzophenone is not provided in the search results .

properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHKURVKQCMRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643106
Record name (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3'-morpholinomethyl benzophenone

CAS RN

898792-22-8
Record name Methanone, (2,5-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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